molecular formula C21H30N4O2 B4392013 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one

Katalognummer: B4392013
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: ROUPVEVEXKIBOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one is a synthetic chemical reagent designed for advanced pharmacological and biochemical research. This compound features a complex molecular architecture that combines a benzylpiperazine moiety with a saturated quinoxalinone core, linked by a keto-ethyl spacer. This specific structure suggests potential for interaction with various enzyme systems and cellular receptors, making it a molecule of significant interest in medicinal chemistry and drug discovery pipelines. While the specific biological profile and mechanism of action for this compound are areas of active investigation and require further empirical validation by qualified researchers, its scaffold is reminiscent of structures studied for central nervous system (CNS) activity and enzyme inhibition. Piperazine derivatives are frequently explored for their versatile binding properties, and the octahydroquinoxalin-2(1H)-one unit can contribute to specific three-dimensional interactions with biological targets . Researchers may find this compound valuable for probing novel signaling pathways, developing new chemical entities for high-throughput screening, or as a key intermediate in the synthesis of more complex molecules for biological evaluation. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions and conduct all necessary experiments in compliance with their institutional safety guidelines.

Eigenschaften

IUPAC Name

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c26-20(14-19-21(27)23-18-9-5-4-8-17(18)22-19)25-12-10-24(11-13-25)15-16-6-2-1-3-7-16/h1-3,6-7,17-19,22H,4-5,8-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUPVEVEXKIBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the benzyl group. The final step involves the formation of the quinoxalinone core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The piperazine ring and benzyl group play crucial roles in binding to these targets, which may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-quinoxaline hybrids, which exhibit diverse pharmacological profiles. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Structural Features Unique Properties/Activities References
3-[2-(4-(Diphenylmethyl)piperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one Diphenylmethyl substituent on piperazine; quinoxaline core Enhanced lipophilicity ; potential D3 receptor selectivity
N-(3,4-Difluorophenyl)-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide Sulfonamide group; difluorophenyl substituent Improved aqueous solubility ; tested in in vitro neuroprotection assays
3-Methyl-1-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)quinoxalin-2(1H)-one Pyridine-substituted piperazine; methylquinoxaline Kinase inhibition activity ; explored in anticancer drug discovery
2-(Hydroxymethyl)-5-((4-methylbenzyl)oxy)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one Hydroxymethylpyridine; methylbenzyloxy group Antioxidant activity ; studied in oxidative stress models
1-(2-(4-(2,6-Dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one Pyrimidine-oxypiperidine; pyridazinone core Anti-inflammatory effects ; higher metabolic stability compared to parent compound

Key Insights from Comparative Analysis:

Substituent Effects: Diphenylmethyl groups (e.g., in the diphenylmethyl analog) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility . Sulfonamide or hydroxyl groups enhance solubility, making analogs more suitable for intravenous administration .

Receptor Selectivity :

  • The pyridine-substituted piperazine in ’s compound shows kinase inhibition , whereas the diphenylmethyl variant in may target dopamine receptors due to its structural similarity to aripiprazole analogs .

Biological Activity :

  • Compounds with methyl or methoxy substituents (e.g., ) exhibit antioxidant properties , likely due to free-radical scavenging capabilities .
  • Pyrimidine-containing analogs () demonstrate improved metabolic stability , critical for oral bioavailability .

Synthetic Challenges: The octahydroquinoxaline core in the target compound requires stereochemical control during synthesis, unlike simpler quinoxaline derivatives . Ethyl ketone bridges (common in all analogs) are prone to hydrolysis under acidic conditions, necessitating protective strategies .

Biologische Aktivität

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one, a compound with a complex molecular structure, has garnered interest in pharmacological research due to its potential biological activities. This article provides an extensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is C23H28N6O2C_{23}H_{28}N_{6}O_{2} . The structure includes a benzylpiperazine moiety, which is known for its diverse pharmacological effects, including anti-anxiety and antidepressant activities. The octahydroquinoxalinone core contributes to its potential as a bioactive molecule.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Many piperazine derivatives have been shown to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin biosynthesis. Inhibiting this enzyme can have implications for skin conditions and cosmetic applications .
  • Neurotransmitter Modulation : The benzylpiperazine structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders.

Case Studies

  • Tyrosinase Inhibition : A study investigating various piperazine derivatives found that modifications in the benzyl group significantly affected the inhibitory potency against tyrosinase. For instance, compounds with hydrophobic substitutions demonstrated enhanced inhibition compared to their more polar counterparts . This implies that this compound may possess similar inhibitory properties.
  • Cytotoxicity Assessment : In cytotoxicity assays conducted on mammalian cell lines, derivatives related to this compound exhibited low cytotoxicity at concentrations up to 200 μM. This profile suggests a favorable safety margin for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in determining the biological activity of piperazine derivatives. Key findings include:

Substituent Effect on Activity
Benzyl GroupEnhances lipophilicity and enzyme affinity
Hydroxyl GroupsIncrease solubility but may reduce potency
Alkyl Chain LengthOptimal chain length correlates with activity

This table summarizes how modifications can influence the biological efficacy of compounds related to this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing quinoxalin-2-one derivatives like 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one?

  • Methodology : Multi-step synthesis involving cyclization and functionalization reactions is common. For example, oxirane intermediates (e.g., 3-(2-nitroaryl)oxirane-2,3-carboxamides) can be brominated with HBr/acetone, followed by cyclization with 1,2-diaminobenzenes under acidic conditions (H2SO4 in boiling AcOH) to form quinoxalinone cores . Piperazine side chains (e.g., 4-benzylpiperazin-1-yl) are typically introduced via alkylation or acylation steps.
  • Key Considerations : Reaction conditions (e.g., solvent, temperature, acid catalysis) significantly influence yield and regioselectivity. Hydrolysis of intermediates (e.g., oxazolidinones) may generate tautomeric forms requiring careful characterization .

Q. How are structural analogs of this compound characterized to confirm regiochemistry and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C) is critical for confirming regiochemistry. For example, resonance splitting patterns in <sup>1</sup>H NMR distinguish between tautomeric forms (e.g., pyruvic acid derivatives) . Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm<sup>-1</sup>). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas .

Advanced Research Questions

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in piperazine-quinoxalinone hybrids?

  • Methodology : Use randomized block designs with split-split plots to evaluate variables systematically (e.g., substituent effects on bioactivity). For example:

  • Plots : Core scaffold variations (e.g., octahydroquinoxalinone vs. pyrido-pyrazinone).
  • Subplots : Piperazine substituents (e.g., benzyl vs. phenyl groups).
  • Sub-subplots : Biological assays (e.g., receptor binding, cytotoxicity) .
    • Data Analysis : Multivariate statistical tools (e.g., ANOVA) identify significant SAR trends. Contradictions in activity data (e.g., unexpected low potency in analogs with electron-withdrawing groups) may arise from off-target interactions, requiring follow-up via molecular docking .

Q. How can tautomerism in intermediates impact the synthesis of quinoxalinone derivatives?

  • Case Study : During hydrolysis of oxazolidinones (e.g., 3b in ), tautomeric equilibria between pyruvic acid forms (A and B) can alter reactivity. Form B (~60% dominance) may favor cyclization with 1,2-diaminobenzenes, while Form A could lead to side products. Monitoring via <sup>1</sup>H NMR and adjusting pH/temperature mitigates this issue .

Q. What computational approaches are suitable for predicting the pharmacological profile of this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., GPCRs, kinases) using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict binding affinity.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
    • Validation : Compare computational results with experimental data (e.g., IC50 values from enzyme assays) to refine models .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data for structurally similar compounds?

  • Example : If two analogs with identical piperazine substituents show opposing effects in cytotoxicity assays:

Re-examine purity : Impurities (e.g., unreacted intermediates) may skew results. Validate via HPLC .

Assay conditions : Variability in cell lines or incubation times can alter outcomes. Standardize protocols .

Epimerization : Check for stereochemical instability (e.g., axial vs. equatorial substituents in octahydroquinoxalinone) using chiral HPLC or X-ray crystallography .

Methodological Frameworks

Q. How can theoretical frameworks guide mechanistic studies of this compound?

  • Approach : Link hypotheses to established theories (e.g., ligand-receptor interaction models). For example:

  • Lock-and-Key Theory : Predict binding modes based on steric complementarity.
  • Transition-State Theory : Design enzyme inhibitors by mimicking catalytic intermediates .
    • Experimental Validation : Use kinetic assays (e.g., SPR, ITC) to measure binding constants and validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]octahydroquinoxalin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.